molecular formula C17H16ClIN2O B3982391 N-(4-iodophenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride

N-(4-iodophenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride

Cat. No. B3982391
M. Wt: 426.7 g/mol
InChI Key: QQLGHPHKCXITQV-UHFFFAOYSA-N
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Description

The compound “N-(4-iodophenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of an iodophenyl group and a methoxy group suggests that this compound may have unique properties compared to other quinoline derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the iodophenyl, methoxy, and methyl groups attached at specific positions . The exact structure would depend on the positions of these substituents on the quinoline ring.


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the iodine atom makes it a good leaving group, which could be replaced by other groups in a substitution reaction . The methoxy and methyl groups could also potentially participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the iodine atom could potentially increase its molecular weight and influence its reactivity . The methoxy group could influence its polarity and solubility .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve studying its mechanism of action if it shows promising biological activity .

properties

IUPAC Name

N-(4-iodophenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O.ClH/c1-11-9-17(20-13-5-3-12(18)4-6-13)15-10-14(21-2)7-8-16(15)19-11;/h3-10H,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLGHPHKCXITQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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